molecular formula C12H17BrO2 B13632556 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene

Cat. No.: B13632556
M. Wt: 273.17 g/mol
InChI Key: SJWGORMBZVWDJF-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-(2-methoxyethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium carbonate, amines, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: De-brominated hydrocarbons.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C12H17BrO2/c1-10-5-3-4-6-11(10)12(9-13)15-8-7-14-2/h3-6,12H,7-9H2,1-2H3

InChI Key

SJWGORMBZVWDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCCOC

Origin of Product

United States

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